2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a synthetic organic compound known for its unique structure and potential applications in various fields. The compound features a pyrrolo[2,3-d]pyrimidine core, which is a significant moiety in medicinal chemistry due to its biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize 2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, the following steps are typically involved:
Formation of the pyrrolo[2,3-d]pyrimidine core: : This can be achieved through the cyclization of appropriate intermediates under controlled conditions.
Introduction of the benzyloxypropyl group: : This is usually performed via alkylation reactions where the propyl chain is introduced using a suitable benzyl-protected alkyl halide.
Amino substitution: : The final step involves introducing the amino group at the 2-position through an amination reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would follow similar synthetic steps but on a larger scale. Optimized reaction conditions such as temperature, solvent, and catalyst choices play crucial roles in maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially modifying the benzyloxy group or the pyrimidine ring.
Reduction: : Reduction reactions might target the double bonds within the pyrrolo[2,3-d]pyrimidine system.
Substitution: : Various substituent groups can be introduced at different positions on the pyrrolo[2,3-d]pyrimidine core or the propyl chain.
Oxidizing agents: : Examples include potassium permanganate or hydrogen peroxide.
Reducing agents: : Commonly used reagents include lithium aluminum hydride or sodium borohydride.
Substitution reagents: : Alkyl halides or aryl halides for nucleophilic substitution reactions.
Oxidation products: : Oxidized derivatives of the benzyloxy group or ring modifications.
Reduction products: : Reduced derivatives, potentially leading to dihydro or tetrahydro compounds.
Substitution products: : Varied functionalized derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Chemistry: : Used as an intermediate for the synthesis of more complex molecules.
Biological Probes: : Employed in studies as a probe for understanding biological pathways.
Pharmacological Studies: : Investigated for its potential as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.
Material Science:
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets. It binds to enzymes or receptors, altering their activity. The benzyloxypropyl group enhances its ability to penetrate biological membranes, improving efficacy.
Vergleich Mit ähnlichen Verbindungen
Unique Features:
The presence of the benzyloxypropyl group differentiates it from other pyrrolo[2,3-d]pyrimidine derivatives.
Its specific substitution pattern enhances its biological activity and membrane permeability.
2-Amino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: : Lacks the benzyloxypropyl group.
5-Propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one: : Lacks the amino group and has a different propyl substitution.
This compound's unique structure and diverse reactivity make it a valuable subject of study across various scientific disciplines. Feel free to ask more about any specific section or delve deeper into any particular aspect!
Eigenschaften
Molekularformel |
C16H18N4O2 |
---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
2-amino-5-(3-phenylmethoxypropyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H18N4O2/c17-16-19-14-13(15(21)20-16)12(9-18-14)7-4-8-22-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H4,17,18,19,20,21) |
InChI-Schlüssel |
FTKUWRJCAPRFDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCC2=CNC3=C2C(=O)NC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.